molecular formula C21H23Cl2N3O3S B6487231 N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride CAS No. 1177624-95-1

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride

Cat. No.: B6487231
CAS No.: 1177624-95-1
M. Wt: 468.4 g/mol
InChI Key: BLUPVPYCOSSRQE-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a chlorine atom at position 6, a 3-(dimethylamino)propyl group attached to the nitrogen, and a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .

The benzothiazole and benzodioxine moieties are pharmacologically significant, often associated with central nervous system (CNS) targeting due to their ability to cross the blood-brain barrier. The dimethylamino group may further modulate pharmacokinetics by influencing lipophilicity and receptor binding .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S.ClH/c1-24(2)8-3-9-25(21-23-16-6-5-15(22)13-19(16)29-21)20(26)14-4-7-17-18(12-14)28-11-10-27-17;/h4-7,12-13H,3,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUPVPYCOSSRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26ClN3OSC_{23}H_{26}ClN_{3}OS, and it features a complex structure that includes a benzothiazole moiety and a benzodioxine component. The presence of chlorine and dimethylamino groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to the target compound have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the benzothiazole ring enhances the potency against these pathogens.

CompoundActivity against S. aureusActivity against E. coli
Benzothiazole derivative 1ActiveActive
Benzothiazole derivative 2ActiveModerate

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives on cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against lung cancer cell lines (A549) . The target compound may exhibit similar properties due to its structural characteristics.

Cell LineIC50 Value (µM)
A5498.78 ± 3.62
NCI-H3586.68 ± 15

Antiparasitic Activity

Benzothiazole derivatives have also been evaluated for their antiparasitic activities. Studies have shown that certain derivatives possess significant activity against Leishmania species and other parasites . The mechanism often involves interference with metabolic pathways critical for parasite survival.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds inhibit key enzymes in bacterial and cancer cell metabolism.
  • Interference with DNA Replication : Some benzothiazole derivatives disrupt DNA synthesis in rapidly dividing cells.

Case Studies

  • Antimicrobial Efficacy : A study tested several benzothiazole derivatives against clinical isolates of S. aureus and found that modifications to the benzothiazole structure significantly enhanced activity .
  • Cancer Cell Proliferation : In vitro assays demonstrated that specific substitutions on the benzothiazole ring led to increased antiproliferative effects on A549 cells, suggesting a structure-activity relationship that could be explored further .

Comparison with Similar Compounds

N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Hydrochloride ()

  • Structural Differences: Substitution at benzothiazole: Fluorine (6-F) vs. chlorine (6-Cl) in the target compound. Side chain: Imidazole-containing propyl group vs. dimethylamino-propyl.
  • Functional Implications: Fluorine’s electronegativity may reduce metabolic stability compared to chlorine.

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()

  • Structural Differences :
    • Core: Benzodithiazine (sulfur-rich) vs. benzothiazole.
    • Substituents: Methyl group at position 7 and hydrazine side chain.
  • Physicochemical Properties :
    • Melting point: 271–272°C (decomposes) vs. unreported for the target compound.
    • IR spectra: Distinct SO₂ stretches at 1345 and 1155 cm⁻¹, absent in the target compound .

Benzodithiazine Derivatives

6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine ()

  • Structural Differences :
    • Core: Benzodithiazine with a dihydroxybenzylidene substituent.
    • Functional Groups: Hydroxyl groups and conjugated C=N bond.
  • Spectroscopic Data :
    • ¹H-NMR: Aromatic protons at δ 6.38–6.45 ppm (dihydroxybenzene) vs. benzodioxine protons in the target compound.
    • IR: Broad OH stretches at 3395–3310 cm⁻¹, absent in the target compound .

Sulfonamide and Benzothiadiazine Derivatives ()

  • Representative Compounds: 4-Amino-6-chloro-1,3-benzenedisulfonamide. 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.
  • Key Differences :
    • Sulfonamide groups replace the carboxamide and benzodioxine moieties.
    • These compounds are typically diuretics or antihypertensives, suggesting divergent therapeutic targets compared to the benzothiazole-based target compound .

Tabulated Comparison of Key Features

Compound Class Core Structure Key Substituents Melting Point (°C) IR Stretches (cm⁻¹) Pharmacological Implications
Target Compound Benzothiazole 6-Cl, dimethylaminopropyl, benzodioxine N/A N-H (amide), C=O (amide) CNS targeting, enhanced solubility
Fluorinated Benzothiazole () Benzothiazole 6-F, imidazole-propyl, benzodioxine N/A N-H (amide), C=O (amide) Altered H-bonding, metabolic stability
Benzodithiazine () Benzodithiazine 6-Cl, 7-CH₃, methylhydrazine 271–272 (dec.) SO₂ (1345, 1155), C=N (1645) Antibacterial, enzyme inhibition
Benzodithiazine () Benzodithiazine 6-Cl, dihydroxybenzylidene 318–319 (dec.) OH (3395, 3310), C=N (1630) Antioxidant, metal chelation
Sulfonamide () Benzenedisulfonamide 4-NH₂, 6-Cl N/A SO₂ (asymmetric/symmetric) Diuretic, carbonic anhydrase inhibition

Research Findings and Implications

  • The dimethylamino group in the target compound likely increases lipophilicity (logP ~2–3 estimated), favoring CNS penetration over the imidazole analog’s polar profile .
  • Spectroscopic Distinctions :
    • Absence of SO₂ stretches in the target compound’s IR spectrum differentiates it from benzodithiazines .
    • ¹H-NMR shifts for benzodioxine protons (δ ~6.5–7.5 ppm) contrast with benzodithiazine aromatic protons (δ ~7.8–8.4 ppm) .

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